4-Allyl-3-hydroxy-5-methoxybenzoic acid
Description
Context and Significance of Substituted Benzoic Acids in Chemical Research
Substituted benzoic acids are a class of organic compounds that are foundational to various fields of chemical and biological research. wikipedia.orgchemicalbook.com Benzoic acid itself, a simple aromatic carboxylic acid, serves as a precursor in the industrial synthesis of numerous organic substances. wikipedia.orgchemicalbook.com Its derivatives, which feature various functional groups attached to the benzene (B151609) ring, exhibit a wide spectrum of chemical and biological activities. chemicalbook.comnih.gov
In medicinal chemistry, substituted benzoic acids are recognized as important scaffolds for the development of new therapeutic agents. preprints.orgnih.gov The nature and position of the substituents on the benzoic acid core can significantly influence the molecule's biological properties, leading to compounds with potential anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. nih.govpreprints.orgglobalresearchonline.net For instance, derivatives of p-hydroxybenzoic acid have been investigated for a range of biological activities, including antimicrobial and antioxidant properties. globalresearchonline.netppor.azresearchgate.net The carboxyl group and other substituents can interact with biological targets such as enzymes and receptors, making these compounds valuable for drug design. preprints.orgnih.gov
From the perspective of organic synthesis, substituted benzoic acids are versatile intermediates. savemyexams.comresearchgate.net The carboxylic acid group can be converted into other functional groups, such as esters, amides, and acid chlorides, providing pathways to more complex molecules. savemyexams.com The substituents on the aromatic ring also direct further chemical modifications, allowing for the construction of a diverse array of molecular architectures. wikipedia.orglibretexts.org The synthesis of these compounds can often be achieved through the oxidation of corresponding alkylbenzenes. savemyexams.com The acidity and reactivity of the benzoic acid moiety are influenced by the electronic effects (electron-donating or electron-withdrawing) of the substituents. libretexts.orgnih.gov
Research Gaps and Current Scientific Interest in 4-Allyl-3-hydroxy-5-methoxybenzoic Acid
Despite the broad scientific interest in substituted benzoic acids, dedicated research on this compound is notably scarce in publicly available scientific literature. While chemical suppliers list the compound, indicating its availability for research purposes, there is a clear absence of published studies detailing its synthesis, properties, or biological activity. lookchem.com This represents a significant research gap.
The scientific interest in this specific compound can be inferred from the known properties of its structural analogues. For instance, compounds with similar substitution patterns, such as syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid), are known for their biological activities. preprints.orgsigmaaldrich.commerckmillipore.com The presence of hydroxyl and methoxy (B1213986) groups on the benzene ring is common in many bioactive natural products. preprints.org The allyl group, in particular, is a feature of interest in medicinal chemistry and may confer unique biological activities. For example, derivatives of the structurally related eugenol, which also contains an allyl group, have been synthesized and evaluated for potential therapeutic properties. researchgate.net
Given the established importance of substituted benzoic acids, the lack of specific data for this compound highlights an opportunity for future investigation. Research into its synthesis, characterization, and potential biological activities could provide valuable insights and potentially lead to the discovery of new compounds with useful applications.
Data on Related Substituted Benzoic Acids
To provide context for the potential areas of interest for this compound, the following table summarizes information on structurally related compounds.
Table 1: Properties and Research Interest of Selected Substituted Benzoic and Benzaldehyde Derivatives
| Compound Name | CAS Number | Molecular Formula | Key Research Interest/Application |
|---|---|---|---|
| 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde | 20240-58-8 | C11H12O3 | Intermediate in chemical synthesis. chemicalbook.comnih.gov |
| 4-Hydroxy-3,5-dimethoxybenzoic acid (Syringic acid) | 530-57-4 | C9H10O5 | Antioxidant and anticancer properties, used in synthesis. preprints.orgsigmaaldrich.commerckmillipore.com |
| p-Hydroxybenzoic acid | 99-96-7 | C7H6O3 | Antimicrobial, antioxidant, and anti-inflammatory properties; used in the synthesis of parabens. nih.govglobalresearchonline.net |
| 3-Hydroxy-4-methoxybenzoic acid (Isovanillic acid) | 645-08-9 | C8H8O4 | Used in the synthesis of opiate alkaloid precursors. chemicalbook.com |
| 3-formyl-4-hydroxy-5-methoxybenzoic acid | 712-53-8 | C9H8O5 | Synthesis of pharmaceuticals and natural products; antioxidant properties. lookchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-5-methoxy-4-prop-2-enylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-3-4-8-9(12)5-7(11(13)14)6-10(8)15-2/h3,5-6,12H,1,4H2,2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLORZZVXTWGGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1CC=C)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Allyl 3 Hydroxy 5 Methoxybenzoic Acid and Its Analogues
De Novo Synthesis Approaches
The creation of the 4-allyl-3-hydroxy-5-methoxybenzoic acid scaffold from basic starting materials relies on controlled, sequential reactions to introduce the required functional groups—carboxyl, hydroxyl, methoxy (B1213986), and allyl—at the correct positions on the benzene (B151609) ring.
Key Precursors and Reaction Pathways for Core Structure Formation
The synthesis of substituted benzoic acids often begins with readily available, naturally derived precursors such as gallic acid (3,4,5-trihydroxybenzoic acid) or syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid). mdpi.comresearchgate.netsigmaaldrich.com A common pathway involves the selective protection and modification of the hydroxyl and carboxylic acid groups.
For instance, starting from gallic acid, a typical sequence involves:
Esterification: The carboxylic acid group is often protected as an ester (e.g., methyl ester) to prevent it from interfering with subsequent reactions. This is commonly achieved by reacting the acid with an alcohol like methanol in the presence of an acid catalyst such as sulfuric acid. ekb.egmdpi.com
Selective Methylation: The hydroxyl groups are converted to methoxy ethers. Reagents like dimethyl sulfate are used for this methylation. chemicalbook.com By carefully controlling the reaction conditions or using protecting groups, it is possible to methylate specific hydroxyl groups, a key step in achieving the desired 3-hydroxy-5-methoxy pattern.
Selective Demethylation: Conversely, starting from a more substituted precursor like 3,4,5-trimethoxybenzoic acid, a selective demethylation at the 4-position can yield a key intermediate, 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid). google.com
These initial steps produce key intermediates, such as 3-hydroxy-5-methoxybenzoic acid or its ester, which are then ready for the introduction of the allyl group.
Regioselective Transformations and Allylation Strategies
The critical step in the synthesis is the regioselective introduction of the allyl group onto the C4 position of the benzoic acid ring. The most prominent strategy to achieve this is through a Claisen rearrangement, a icm.edu.plicm.edu.pl-sigmatropic rearrangement of an allyl aryl ether. tandfonline.com
The typical reaction sequence is as follows:
O-Allylation: A precursor with a free hydroxyl group, such as 4-hydroxy-3,5-dimethoxybenzoic acid, is reacted with an allyl halide (e.g., allyl bromide) in the presence of a base (like sodium hydroxide or cesium carbonate) to form an allyl ether. mdpi.comtandfonline.com
Claisen Rearrangement: The resulting allyl ether is heated, causing the allyl group to migrate from the oxygen atom to an ortho position on the aromatic ring. In the case of 4-allyloxy-3-methoxybenzoic acid, the rearrangement would theoretically yield 3-allyl-4-hydroxy-5-methoxybenzoic acid.
However, the regioselectivity of the Claisen rearrangement is a significant challenge. For meta-substituted allyl aryl ethers, the electronic properties of the substituents direct the migration. Electron-donating groups tend to favor migration to the position further from the substituent, while electron-withdrawing groups favor migration to the position closer to it. chemrxiv.org The carboxyl group on the benzoic acid ring is electron-withdrawing and can influence the outcome, potentially directing the rearrangement to the more sterically hindered ortho position. nih.gov Achieving high regioselectivity for the desired 4-allyl isomer often requires careful optimization of substrates and reaction conditions.
Microwave-Assisted and One-Pot Synthetic Routes
To improve reaction efficiency, modern synthetic techniques such as microwave irradiation and one-pot procedures are employed.
Microwave-Assisted Synthesis: The Claisen rearrangement often requires high temperatures and long reaction times. Microwave irradiation has been successfully used to significantly accelerate this transformation. acs.orgnih.gov While it may not always alter the product yield or regioselectivity compared to conventional heating, it can dramatically reduce reaction times from hours to minutes. rsc.orgresearchgate.net This rapid heating is advantageous in preventing the decomposition of sensitive starting materials or products.
Derivatization and Analog Synthesis
Once the core structure of this compound is obtained, its functional groups can be modified to produce a library of analogues. These derivatives are crucial for probing biological activities and establishing structure-activity relationships (SAR).
Ester and Ether Derivative Synthesis for Research Applications
The carboxylic acid and hydroxyl groups are common sites for derivatization to create esters and ethers, which can alter the compound's polarity, solubility, and biological activity.
Ester Synthesis: The carboxylic acid can be converted into various esters by reacting it with different alcohols under acidic conditions or by reaction with alkyl halides in the presence of a base. google.com For example, reaction with ethanol would produce the ethyl ester, while reaction with allyl alcohol would yield the allyl ester. researchgate.net
Ether Synthesis: The free phenolic hydroxyl group at the C3 position can be converted into an ether. A common modification is methylation using dimethyl sulfate or a similar methylating agent to produce 4-allyl-3,5-dimethoxybenzoic acid. This transformation can fine-tune the molecule's biological properties.
The following table summarizes common derivatization reactions:
| Functional Group | Reaction Type | Typical Reagents | Product |
|---|---|---|---|
| Carboxylic Acid (-COOH) | Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Methyl/Ethyl Ester |
| Carboxylic Acid (-COOH) | Esterification | Alkyl Halide, Base | Alkyl Ester |
| Hydroxyl (-OH) | Etherification (e.g., Methylation) | Dimethyl Sulfate, Base | Methoxy Ether |
| Hydroxyl (-OH) | Etherification (e.g., Benzylation) | Benzyl Bromide, Base | Benzyl Ether |
Systematic Structural Modifications for Probing Research Hypotheses
Systematic modification of the this compound structure is a key strategy for understanding how its chemical features relate to its biological function, a field known as structure-activity relationship (SAR) studies. icm.edu.plnih.govnih.gov By creating a series of analogues with specific changes, researchers can identify the parts of the molecule essential for its activity.
Key modifications and the hypotheses they can probe are outlined below:
| Modification Strategy | Rationale / Hypothesis Probed | Example |
| Allyl Group Modification | Investigate the role of the allyl group's size, shape, and electronics. | Replacing the allyl group with a propyl, propargyl, or benzyl group. |
| Substitution Position | Determine the importance of the 4-position for the allyl group. | Synthesizing the 2-allyl isomer to compare its activity. |
| Aromatic Ring Substitution | Probe the electronic requirements of the benzene ring. | Adding or removing electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -Cl, -NO₂) groups. |
| Carboxylic Acid Bioisosteres | Evaluate if the acidic proton is essential and explore alternative interactions with biological targets. | Replacing the -COOH group with a tetrazole, hydroxamic acid, or sulfonamide. acs.org |
These systematic changes allow for the development of more potent and selective compounds for various research applications, including their potential use as enzyme inhibitors or anticancer agents. nih.govpreprints.org
Advanced Spectroscopic and Structural Characterization of 4 Allyl 3 Hydroxy 5 Methoxybenzoic Acid
High-Resolution Spectroscopic Analysis
High-resolution spectroscopic techniques are fundamental in elucidating the molecular structure of organic compounds. For 4-allyl-3-hydroxy-5-methoxybenzoic acid, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) would provide a complete picture of its connectivity, functional groups, and electronic environment.
Nuclear Magnetic Resonance (NMR) Studies for Conformational and Connectivity Elucidation
¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons, the allyl group protons, the methoxy (B1213986) group protons, and the acidic proton of the carboxylic acid, as well as the phenolic hydroxyl proton. Based on data from related compounds like vanillic acid and its derivatives, the aromatic protons are expected to appear as singlets in the region of δ 7.0-7.5 ppm. The methoxy group protons would likely be observed as a sharp singlet around δ 3.9 ppm. The allyl group would present a more complex pattern, with the methylene (B1212753) protons adjacent to the aromatic ring appearing as a doublet around δ 3.4 ppm, and the vinyl protons showing characteristic multiplets in the δ 5.0-6.0 ppm range. The acidic proton of the carboxylic acid is expected to be a broad singlet at a downfield shift, typically above δ 10.0 ppm.
¹³C NMR: The carbon NMR spectrum would complement the proton data, with the carboxyl carbon appearing significantly downfield (δ > 170 ppm). The aromatic carbons would resonate in the typical range of δ 110-160 ppm. The methoxy carbon would be found around δ 56 ppm, while the carbons of the allyl group would appear in the aliphatic and olefinic regions of the spectrum. For instance, in vanillic acid, the carboxyl carbon is observed at approximately 170.1 ppm, and the aromatic carbons range from 112.9 to 152.1 ppm. spectrabase.com
| Proton (¹H) | Predicted Chemical Shift (ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | >10.0 | broad singlet |
| Aromatic (Ar-H) | 7.0 - 7.5 | singlet |
| Allyl (-CH₂-CH=CH₂) | 5.8 - 6.1 | multiplet |
| Allyl (-CH₂-CH=CH₂) | 5.0 - 5.2 | multiplet |
| Allyl (-CH₂-CH=CH₂) | 3.3 - 3.5 | doublet |
| Methoxy (-OCH₃) | ~3.9 | singlet |
| Hydroxyl (-OH) | 5.0 - 6.0 | broad singlet |
| Carbon (¹³C) | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | >170 |
| Aromatic (C-O) | 145 - 155 |
| Aromatic (C-C) | 110 - 130 |
| Allyl (-CH₂-C H=CH₂) | 135 - 140 |
| Allyl (-CH₂-CH=C H₂) | 115 - 120 |
| Methoxy (-OCH₃) | ~56 |
| Allyl (-C H₂-CH=CH₂) | ~35 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions
IR Spectroscopy: The infrared spectrum is crucial for identifying the functional groups present in a molecule. For this compound, the most prominent absorption bands would be from the O-H stretch of the carboxylic acid, appearing as a very broad band in the 2500-3300 cm⁻¹ region. The C=O stretch of the carboxylic acid would be a strong, sharp peak around 1680-1710 cm⁻¹. The phenolic O-H stretch would be observed as a broad band around 3300-3500 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group and the carboxylic acid would be visible in the 1200-1300 cm⁻¹ range. For comparison, the IR spectrum of 4-hydroxy-3-methoxybenzoic acid (vanillic acid) shows a strong carbonyl absorption at 1673 cm⁻¹ and a broad hydroxyl band at 3465 cm⁻¹. nist.gov
UV-Vis Spectroscopy: The electronic transitions of this compound would be studied using UV-Vis spectroscopy. The presence of the substituted benzene (B151609) ring, a chromophore, would lead to characteristic absorption bands in the ultraviolet region. Typically, substituted benzoic acids exhibit a strong absorption band (π → π* transition) around 250-300 nm. The exact position of the maximum absorption (λmax) would be influenced by the nature and position of the substituents on the aromatic ring.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.
Molecular Formula and Weight: The molecular formula for this compound is C₁₁H₁₂O₄, which corresponds to a molecular weight of 208.21 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass.
Fragmentation Pattern: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 208. A common fragmentation pathway for benzoic acids is the loss of a hydroxyl radical (-OH) followed by the loss of carbon monoxide (CO), leading to fragments at m/z 191 and m/z 163, respectively. Another significant fragmentation would be the loss of the allyl group, resulting in a fragment at m/z 167. The fragmentation of the methoxy group (loss of CH₃) could also be observed. For instance, the mass spectrum of 3-hydroxy-4-methoxybenzoic acid shows a prominent molecular ion peak at m/z 168 and a significant fragment at m/z 153, corresponding to the loss of a methyl group. uni.lu Predicted mass spectral data for 3-hydroxy-5-methoxybenzoic acid also shows a primary peak at m/z 168. uni.lu
Solid-State Structural Elucidation
The precise three-dimensional arrangement of atoms in the crystalline state is determined by X-ray crystallography.
X-ray Crystallography of this compound and Related Crystalline Forms
While no crystal structure for this compound has been reported, the analysis of related compounds provides insight into the expected solid-state packing and intermolecular interactions. For example, the crystal structure of 3-methoxybenzoic acid has been determined, revealing a monoclinic crystal system. nih.gov Similarly, the crystal structure of methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, a derivative of vanillic acid, also crystallizes in a monoclinic system. researchgate.net It is likely that this compound would also form crystals with extensive hydrogen bonding networks involving the carboxylic acid and hydroxyl groups, leading to the formation of dimers or polymeric chains in the solid state.
Vibrational and Electronic Properties Investigations
Computational studies, such as Density Functional Theory (DFT), can provide valuable insights into the vibrational and electronic properties of molecules, complementing experimental data. Such studies on related benzoic acid derivatives have shown good correlation between calculated and experimental vibrational frequencies. nist.gov These computational models can predict the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the electronic transitions and reactivity of the molecule. The presence of both electron-donating (hydroxyl, methoxy, allyl) and electron-withdrawing (carboxylic acid) groups on the benzene ring would lead to interesting electronic properties and potential for intramolecular charge transfer.
Computational and Theoretical Chemistry Investigations of 4 Allyl 3 Hydroxy 5 Methoxybenzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the electronic structure, reactivity, and spectroscopic properties of 4-allyl-3-hydroxy-5-methoxybenzoic acid. These calculations offer a detailed view of the molecule's quantum mechanical nature.
Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Parameter Simulations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For derivatives of benzoic acid, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, provide reliable predictions of molecular geometry and vibrational frequencies. researchgate.netorientjchem.org These calculations help in understanding the molecule's stability and reactivity. The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is crucial for determining the molecule's chemical reactivity and kinetic stability. orientjchem.org The energy gap between HOMO and LUMO provides information about the molecule's charge transfer interactions. orientjchem.orgresearchgate.net
DFT is also employed to simulate spectroscopic parameters. For instance, calculated vibrational frequencies can be compared with experimental FT-IR and FT-Raman spectra to assign vibrational modes accurately. orientjchem.orgresearchgate.net Such studies on related benzoic acid derivatives have shown good agreement between computed and experimental data, validating the computational models used. orientjchem.org
Table 1: Calculated Electronic Properties of a Substituted Benzoic Acid Derivative using DFT
| Parameter | Value | Reference |
|---|---|---|
| HOMO Energy | - | orientjchem.orgresearchgate.net |
| LUMO Energy | - | orientjchem.orgresearchgate.net |
| Energy Gap (ΔE) | - | orientjchem.orgresearchgate.net |
| Dipole Moment | - | researchgate.net |
Note: Specific values for this compound require dedicated calculations.
Ab Initio Methods for Energetic and Geometrical Characterization
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are used for the precise characterization of molecular energies and geometries. While DFT is a widely used method, ab initio calculations can offer a higher level of theory for benchmarking results. These methods are essential for obtaining accurate predictions of bond lengths, bond angles, and torsional angles. researchgate.net For similar molecules, optimized geometrical parameters from these calculations have been shown to be in good agreement with experimental data from X-ray diffraction. orientjchem.orgresearchgate.net This accuracy is vital for understanding the steric and electronic effects of the allyl, hydroxyl, and methoxy (B1213986) substituents on the benzoic acid core.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular and intermolecular bonding and interactions. wisc.edu It provides a description of the charge distribution within a molecule and the delocalization of electron density, which is key to understanding stabilization energies associated with hyperconjugative interactions. wisc.edu For benzoic acid derivatives, NBO analysis can reveal the nature of hydrogen bonding and other non-covalent interactions that dictate the molecule's crystal packing and its interactions with other molecules. conicet.gov.ar The analysis of donor-acceptor interactions within the NBO framework helps to quantify the strength of these interactions. wisc.edu
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are employed to study the dynamic behavior of this compound and its interactions with biological macromolecules.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of this compound is crucial for understanding its three-dimensional structure and flexibility. The presence of the rotatable allyl and methoxy groups suggests that the molecule can adopt multiple conformations. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule over time, providing insights into its dynamic behavior in different environments, such as in solution. bohrium.comresearchgate.net MD simulations have been utilized to study the influence of additives on the crystallization and morphology of other benzoic acid derivatives, demonstrating the utility of this approach in understanding intermolecular forces. bohrium.comresearchgate.net The Automated Topology Builder (ATB) can be a resource for developing force fields for MD simulations of such molecules. uq.edu.au
Prediction of Intermolecular Recognition and Binding Modes (Pre-clinical Focus)
Understanding how this compound interacts with biological targets is a key aspect of pre-clinical research. Molecular docking and MD simulations are powerful tools for predicting the binding modes and affinities of small molecules to proteins. For instance, studies on similar phenolic acids have investigated their binding to proteins like human serum albumin (HSA), which is crucial for their transport and bioavailability. nih.gov These studies often analyze the thermodynamic parameters of binding, such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), to characterize the interaction. nih.gov A negative ΔG value indicates a spontaneous binding process. nih.gov The primary forces involved in such binding include hydrogen bonds, van der Waals forces, hydrophobic interactions, and electrostatic forces. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde |
| 4-Hydroxybenzoic acid |
| 4-Hydroxy-3-methoxybenzoic acid (Vanillic acid) |
| 3-Hydroxy-4-methoxybenzoic acid (Isovanillic acid) |
| 4-Bromo-3-(methoxymethoxy) benzoic acid |
| 2,6-Dimethoxybenzoic acid |
| 3-Hydroxybenzoic acid |
| 3-Hydroxy-4-methoxy-5-(sulfooxy)benzoicacid |
| 3-(Methoxy)benzoic acid |
| 3,4-Di(ethoxy)benzoic acid |
| 3,5-Di(ethoxy)benzoic acid |
| 3,4,5-Tri(ethoxy)benzoic acid |
| 3-Methoxy-2,4,5-trifluorobenzoic acid |
| 3-Methoxy-4-hydroxy-5-all-trans-nonaprenylbenzoate |
| 3-Methoxybenzoic Acid |
| 3,5-Dihydroxy-4-methoxybenzoic acid |
| 3-Formyl-4-hydroxy-5-methoxybenzoic acid |
| 3-Hydroxy-4,5-dimethoxybenzoic acid |
| 3-Hydroxy-5-methoxybenzoic acid |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Understanding
Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov In the context of this compound and its analogs, QSAR studies can provide significant insights into the structural features crucial for their biological effects, thereby guiding the design of new, more potent derivatives.
The development of a predictive QSAR model is a systematic process that begins with the compilation of a dataset of compounds with known biological activities. For a hypothetical series of this compound derivatives, the inhibitory activity against a specific biological target, for instance, a receptor or an enzyme, would be determined experimentally.
The next step involves the calculation of a wide array of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, including:
Topological descriptors: These describe the atomic connectivity within the molecule.
Geometrical descriptors: These relate to the three-dimensional shape and size of the molecule.
Electronic descriptors: These describe the distribution of electrons within the molecule, including dipole moment and partial charges.
Physicochemical descriptors: These include properties like hydrophobicity (logP) and molar refractivity.
Once the descriptors are calculated, a statistical method is employed to develop a mathematical equation that links a selection of these descriptors to the biological activity. Multiple Linear Regression (MLR) is a commonly used technique for this purpose, which generates a linear equation of the form:
Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
Where D₁, D₂, etc., are the selected molecular descriptors, and c₁, c₂, etc., are their respective coefficients, with c₀ being a constant.
To illustrate, a hypothetical QSAR study on a series of this compound derivatives might yield a model based on specific descriptors. The selection of these descriptors is a critical step, often involving sophisticated variable selection algorithms to identify the most relevant ones.
Below is an interactive data table showcasing a hypothetical set of this compound derivatives, their experimental biological activity (e.g., as pIC₅₀), and the values of key structural descriptors that could be used in a QSAR model.
| Compound ID | R-Group Modification | pIC₅₀ | LogP | Molar Refractivity (MR) | Dipole Moment (D) |
| 1 | -H | 5.2 | 2.1 | 55.3 | 2.5 |
| 2 | -CH₃ | 5.5 | 2.5 | 59.9 | 2.6 |
| 3 | -Cl | 5.8 | 2.8 | 60.1 | 2.9 |
| 4 | -F | 5.4 | 2.2 | 55.1 | 2.8 |
| 5 | -Br | 6.0 | 3.0 | 63.0 | 3.0 |
| 6 | -NO₂ | 6.3 | 2.0 | 60.0 | 4.5 |
| 7 | -NH₂ | 5.1 | 1.5 | 57.2 | 1.9 |
| 8 | -OCH₃ | 5.6 | 2.3 | 60.5 | 2.7 |
A crucial aspect of QSAR modeling is the rigorous validation of the developed model to ensure its robustness and predictive power. researchgate.net Validation is typically performed using both internal and external methods.
Internal validation techniques, such as leave-one-out cross-validation (q²), assess the model's stability and predictive ability within the initial dataset. researchgate.net In this process, a single compound is removed from the dataset, the model is rebuilt using the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound in the dataset. A high q² value (typically > 0.5) indicates good internal consistency.
External validation involves challenging the model with a set of new compounds that were not used in its development (the test set). The model's ability to accurately predict the biological activity of these external compounds is a true measure of its predictive power. The predictive squared correlation coefficient (R²pred) is a key statistic for external validation.
A well-validated QSAR model can then be interpreted to understand the structure-activity relationships. The coefficients of the descriptors in the QSAR equation reveal the importance and the direction of influence of each structural feature on the biological activity. For instance, a positive coefficient for a descriptor like logP would suggest that increasing hydrophobicity is beneficial for activity, while a negative coefficient would indicate the opposite.
The following data table presents the statistical parameters for a hypothetical, well-validated QSAR model for this compound derivatives.
| Statistical Parameter | Value | Interpretation |
| n | 25 | Number of compounds in the training set |
| R² | 0.88 | 88% of the variance in biological activity is explained by the model |
| q² (LOO-CV) | 0.75 | Good internal predictive ability |
| F-statistic | 55.6 | The model is statistically significant |
| R²pred (Test Set) | 0.82 | Excellent predictive power for external compounds |
The interpretation of such a QSAR model provides valuable mechanistic insights. For example, the model might reveal that the presence of an electron-withdrawing group at a specific position on the phenyl ring, combined with a certain range of hydrophobicity and molecular size, is critical for high biological activity. These findings can then be used to rationally design new analogs of this compound with potentially enhanced therapeutic effects. This approach streamlines the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success.
Natural Occurrence and Biosynthetic Pathways of 4 Allyl 3 Hydroxy 5 Methoxybenzoic Acid if Applicable
Identification in Plant Extracts and Natural Products
There is currently no scientific literature available that identifies 4-Allyl-3-hydroxy-5-methoxybenzoic acid within any plant extracts or natural products. While many phenolic and benzoic acid derivatives are known to exist in the plant kingdom, this specific compound has not been reported.
Proposed Enzymatic Synthesis and Metabolic Transformations in Biological Systems
Due to the lack of identification of this compound in any biological system, there are no proposed enzymatic synthesis pathways or studies on its metabolic transformations. The general biosynthesis of phenolic compounds in plants occurs via the shikimate and phenylpropanoid pathways; however, the specific enzymatic steps that would lead to the formation of this particular allyl-substituted benzoic acid have not been elucidated.
Further research and phytochemical analysis of a wider range of plant species may in the future identify this compound and subsequently lead to an understanding of its biosynthesis and metabolic fate in living organisms. Until such discoveries are made, a comprehensive and scientifically accurate article on this specific compound cannot be constructed.
Advanced Analytical Methodologies for Research Purposes
Chromatographic Techniques for Isolation and Purity Assessment in Complex Matrices
Chromatographic methods are fundamental in the study of phenolic compounds, enabling their separation from intricate mixtures and the assessment of their purity. oregonstate.eduirb.hr High-Performance Liquid Chromatography (HPLC) is a predominant technique for the analysis of non-volatile and thermolabile compounds like benzoic acid derivatives. nih.govforensicrti.org Reversed-phase HPLC, often utilizing a C18 stationary phase, is commonly employed for the separation of these compounds. nih.govakjournals.com
The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous component (often acidified with formic or acetic acid to ensure the protonation of the carboxylic acid group and improve peak shape) and an organic modifier like acetonitrile (B52724) or methanol. nih.govakjournals.comimpactfactor.org The retention time of a compound in HPLC is a characteristic parameter under specific chromatographic conditions and can be used for its identification and to assess its purity. For instance, the retention time of benzoic acid can be significantly influenced by the pH of the mobile phase; a lower pH increases its retention time on a nonpolar stationary phase due to its protonated state. journalijar.com
For the analysis of a range of phenolic compounds, including those structurally related to 4-Allyl-3-hydroxy-5-methoxybenzoic acid, a single HPLC method can be developed for simultaneous separation and quantification. oregonstate.edu The following interactive table provides typical retention times for several phenolic acids, illustrating how structural differences influence their chromatographic behavior under specific HPLC conditions.
Interactive Data Table 1: HPLC Retention Times of Selected Phenolic Compounds
| Compound | Retention Time (minutes) | Wavelength (nm) |
|---|---|---|
| Gallic Acid | 5.38 | 271 |
| Protocatechuic Acid | 8.92 | 260 |
| Catechin | 13.5 | 280 |
| Caffeic Acid | 14.2 | 325 |
| Vanillic Acid | 15.8 | 260 |
| p-Coumaric Acid | 17.5 | 310 |
| Ferulic Acid | 18.9 | 320 |
| Benzoic Acid | 19.19 | 228 |
Data compiled from multiple sources under various reversed-phase HPLC conditions for illustrative purposes. Actual retention times will vary based on the specific column, mobile phase, and gradient program used. oregonstate.eduimpactfactor.orgresearchgate.netlcms.cz
Gas Chromatography (GC) is another powerful technique, particularly for volatile and thermally stable compounds. For non-volatile phenolic acids, a derivatization step, such as silylation, is necessary to increase their volatility. forensicrti.orgresearchgate.net Trimethylsilyl (B98337) (TMS) derivatives are commonly prepared for this purpose. researchgate.netnih.gov The retention index (RI) is a key parameter in GC for compound identification. researchgate.net
Hyphenated Spectrometric Techniques for Structural Confirmation in Mixtures
For unambiguous structural confirmation, especially within complex mixtures, hyphenated spectrometric techniques are indispensable. These methods couple the separation power of chromatography with the detailed structural information provided by mass spectrometry (MS).
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of derivatized phenolic compounds. forensicrti.orgresearchgate.net After separation by GC, the silylated this compound would enter the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum contains a molecular ion peak and a series of fragment ions that are characteristic of the molecule's structure. libretexts.org For benzoic acid derivatives, common fragmentation patterns include the loss of a methyl group ([M-15]) or a carboxyl group ([M-45]). libretexts.orgresearchgate.net The fragmentation of allyl-substituted phenols also shows characteristic losses. mdpi.com Analysis of the fragmentation pattern allows for the confirmation of the compound's identity. For instance, in the GC-MS analysis of benzoic acid, characteristic ions at m/z 122 (molecular ion), 105, and 77 are observed. nih.gov
Interactive Data Table 2: Characteristic GC-MS Fragments of Silylated Benzoic Acid Derivatives
| Compound | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] |
|---|---|---|
| Benzoic acid (TMS ester) | 194 | 179, 135, 77 |
| Salicylic acid (TMS ether, TMS ester) | 282 | 267, 223, 193 |
| Vanillic acid (TMS ether, TMS ester) | 312 | 297, 282, 253 |
| Ferulic acid (TMS ether, TMS ester) | 338 | 323, 293, 248 |
Data is illustrative for trimethylsilyl (TMS) derivatives and is based on typical fragmentation patterns. Actual m/z values and relative intensities can vary with instrumentation and conditions. researchgate.netnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the analysis of compounds like this compound directly in complex matrices, often without the need for derivatization. forensicrti.orgsciex.com In LC-MS/MS, the compound is first separated by HPLC and then ionized, typically using electrospray ionization (ESI). The precursor ion (e.g., the deprotonated molecule [M-H]⁻ in negative ion mode) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. forensicrti.org This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity. forensicrti.orgsciex.com For benzoic acid, a characteristic MRM transition is the fragmentation of the precursor ion at m/z 121 to the product ion at m/z 77. researchgate.net
Interactive Data Table 3: LC-MS/MS Multiple Reaction Monitoring (MRM) Transitions for Benzoic Acid Derivatives
| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Ionization Mode |
|---|---|---|---|
| Benzoic Acid | 121.0 | 77.0 | Negative |
| Salicylic Acid | 137.0 | 93.0 | Negative |
| 4-Hydroxybenzoic Acid | 137.0 | 93.0 | Negative |
| Vanillic Acid | 167.0 | 152.0 | Negative |
| Syringic Acid | 197.0 | 182.0 | Negative |
Data is illustrative and based on common fragmentation patterns in negative ion mode. Optimal transitions may vary depending on the instrument and source conditions. lcms.czresearchgate.netresearchgate.net
Future Research Directions and Potential Academic Applications
Development as Chemical Probes for Biological Systems
The development of chemical probes is crucial for dissecting complex biological pathways. The inherent functionalities of 4-Allyl-3-hydroxy-5-methoxybenzoic acid make it an intriguing candidate for such applications. Structurally related hydroxy- and polyhydroxybenzoic acids are known to exhibit a wide spectrum of biological activities, including antioxidant, antimicrobial, antiviral, and antitumor properties. mdpi.comnih.govmdpi.com For instance, a derivative of the related vanillic acid (4-hydroxy-3-methoxybenzoic acid) has shown potential in managing prostate cancer by targeting the Akt/NFκB cell survival signaling pathway. nih.gov
The presence of the allyl group on this compound offers a unique handle for further chemical modification, such as the attachment of fluorescent tags or biotin (B1667282) labels. These modifications would enable the tracking of the molecule within cellular systems, helping to identify its molecular targets and mechanisms of action. Future research could focus on synthesizing a series of tagged derivatives to explore their interactions with specific enzymes or receptors, potentially leading to the discovery of novel therapeutic targets or diagnostic tools. The antioxidant potential, suggested by its phenolic nature, also warrants investigation, as it could be harnessed to probe oxidative stress-related cellular events. chemicalbook.com
Utilization as a Scaffold for Novel Compound Library Synthesis
The structural complexity and multiple functional groups of this compound make it an excellent scaffold for the combinatorial synthesis of diverse small-molecule libraries. nih.gov Each functional group—the carboxylic acid, hydroxyl, methoxy (B1213986), and allyl moieties—can be selectively modified to generate a vast array of new chemical entities. This approach is highly valuable in drug discovery for identifying lead compounds with desired biological activities.
Research has demonstrated the successful use of similar benzoic acid cores, such as 3-amino-5-hydroxybenzoic acid, in the solid-phase synthesis of large compound libraries. nih.gov Furthermore, 3-methoxy-4-hydroxybenzoic acid serves as a key starting material in the synthesis of the tyrosine kinase inhibitor, Bosutinib. mdpi.com This precedent strongly supports the potential of this compound as a versatile building block.
Future synthetic endeavors could involve:
Esterification or amidation of the carboxylic acid group.
Etherification or acylation of the phenolic hydroxyl group.
Demethylation of the methoxy group to yield a second hydroxyl for differential functionalization.
Oxidation, halogenation, or metathesis of the allyl group to introduce further diversity.
A systematic exploration of these reactions would lead to the creation of extensive and structurally rich compound libraries, which could then be screened for a wide range of biological activities.
Table 1: Potential Reactions for Library Synthesis from this compound This table is for illustrative purposes and based on standard organic reactions.
| Functional Group | Reaction Type | Potential Reagents | Resulting Moiety |
|---|---|---|---|
| Carboxylic Acid | Esterification | Alcohols, H+ | Ester |
| Carboxylic Acid | Amidation | Amines, Coupling Agents | Amide |
| Hydroxyl Group | Etherification | Alkyl halides, Base | Ether |
| Hydroxyl Group | Acylation | Acid chlorides, Base | Ester |
| Allyl Group | Oxidation | OsO4/NMO | Diol |
| Allyl Group | Halogenation | NBS | Allylic Bromide |
Exploration of Green Chemistry Approaches in its Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly important in chemical synthesis. brazilianjournals.com.br Future research should focus on developing environmentally benign methods for producing this compound and its derivatives.
Current synthetic methods for related benzoic acids often rely on traditional approaches that may involve harsh reagents and organic solvents. wikipedia.orgmdpi.com Green alternatives could include:
Use of Aqueous Media: Performing reactions in water instead of organic solvents is a cornerstone of green chemistry. The Schotten-Baumann reaction for benzoylation, for example, can be effectively carried out in an aqueous environment. brazilianjournals.com.br
Catalytic Methods: Employing catalysts can reduce the need for stoichiometric reagents and enable milder reaction conditions. For instance, the oxidation of the corresponding aldehyde to a carboxylic acid could potentially be achieved using a selenium catalyst with hydrogen peroxide in water. mdpi.com A solvent-free synthesis of substituted benzoic acids using TBHP/oxone and an iron catalyst has also been reported, which could be adapted. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields, often with reduced solvent usage. chemicalbook.com
By focusing on these green approaches, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.
Table 2: Comparison of Conventional vs. Potential Green Synthesis Steps This table outlines potential green alternatives to traditional synthesis methods.
| Transformation | Conventional Method | Potential Green Alternative | Green Chemistry Principle |
|---|---|---|---|
| Oxidation of Aldehyde to Carboxylic Acid | Strong oxidants (e.g., KMnO4) | Catalytic oxidation with H2O2 in water | Use of catalytic reagents, safer solvents |
| Alkylation/Acylation | Use of volatile organic solvents | Solvent-free reaction or use of aqueous media | Safer solvents and auxiliaries |
| Heating | Conventional heating (oil bath) | Microwave irradiation | Energy efficiency |
Emerging Applications in Materials Science and Industrial Catalysis
The application of benzoic acid derivatives is expanding beyond the life sciences into materials science. mdpi.com Research has shown that benzoic acid and its derivatives can be incorporated into polymers to form co-crystalline phases, thereby modifying the properties of the material. mdpi.com Specifically, benzoic acid can be hosted within the crystalline cavities of syndiotactic polystyrene (sPS), altering its physical characteristics. mdpi.com
The unique structure of this compound, particularly the allyl group, could be exploited for polymerization or for grafting onto polymer backbones. This could lead to the development of novel functional polymers with tailored properties, such as altered thermal stability, modified surface characteristics, or the ability to release the molecule in a controlled manner. One commercial supplier notes its application in pharmaceutical intermediates and suggests a potential, though not specified, role in OLED materials development. lookchem.com
While direct applications in industrial catalysis have not been reported, the phenolic and carboxylic acid moieties suggest potential as a ligand for metal catalysts. The electronic properties of the aromatic ring, influenced by the hydroxyl and methoxy substituents, could be tuned to modulate the activity of a coordinated metal center. Future research could explore the synthesis of metal complexes of this compound and evaluate their catalytic activity in various organic transformations.
Q & A
Basic Research Questions
Q. What are the recommended storage conditions for 4-Allyl-3-hydroxy-5-methoxybenzoic acid to ensure chemical stability?
- Methodological Answer: Store the compound in a cool, dry environment (15–25°C) with moisture-resistant packaging. Avoid exposure to heat (>40°C) and incompatible materials such as strong acids, alkalis, oxidizing/reducing agents, which may induce decomposition. Stability under these conditions is inferred from structurally similar benzoic acid derivatives .
Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?
- Methodological Answer:
- Chromatography: Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to assess purity.
- Spectroscopy: Confirm structure via -NMR (e.g., aromatic proton integration at δ 6.8–7.5 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification.
- Crystallography: Single-crystal X-ray diffraction (if crystallizable) to resolve substituent positions .
Q. What safety precautions are necessary given limited toxicological data for this compound?
- Methodological Answer: Assume acute toxicity potential due to structural analogs (e.g., phenolic groups). Use PPE (gloves, lab coat, goggles), work in a fume hood, and implement spill containment protocols. Treat as a hazardous material during disposal, adhering to institutional guidelines for specialized waste collection .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported reaction yields for derivatives of this compound?
- Methodological Answer:
- Variable Control: Standardize reaction parameters (temperature, solvent purity, catalyst loading) across studies.
- By-Product Analysis: Use LC-MS to identify side products (e.g., over-oxidation or incomplete substitution).
- Replication: Conduct triplicate experiments with statistical validation (e.g., ANOVA) to assess reproducibility. Contradictions may arise from undocumented impurities or kinetic vs. thermodynamic product dominance .
Q. How to design experiments to assess the catalytic potential of this compound in organic transformations?
- Methodological Answer:
- Mechanistic Probes: Use kinetic isotope effects (KIE) or Hammett plots to study electronic effects of substituents on catalytic activity.
- Substrate Scope: Test reactivity with diverse substrates (e.g., aryl halides in cross-coupling reactions).
- Characterization: Employ in-situ FTIR or XAS to monitor intermediate formation. Reference Pd-complex catalysis studies for analogous benzoic acid derivatives .
Q. What synthetic strategies optimize the preparation of novel derivatives (e.g., 4-Allyl-3-alkoxy-5-nitrobenzoic acid)?
- Methodological Answer:
- Functionalization: Nitration (HNO/HSO) at the 5-position, followed by allyl-group protection/deprotection to prevent side reactions.
- Coupling Reactions: Suzuki-Miyaura cross-coupling (Pd catalysis) to introduce aryl groups at the 3-hydroxy position.
- Reduction: Catalytic hydrogenation (H, Pd/C) to convert nitro to amino groups for bioactive analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
